![molecular formula C10H9N3O B2615794 4-(1H-Pyrazol-1-yl)benzamide CAS No. 1019012-35-1](/img/structure/B2615794.png)
4-(1H-Pyrazol-1-yl)benzamide
描述
4-(1H-Pyrazol-1-yl)benzamide is a chemical compound that features a pyrazole ring attached to a benzamide moietyThe pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its versatility and presence in numerous biologically active molecules .
作用机制
Target of Action
Similar compounds have been known to target various proteins and enzymes, such as aurora kinase a and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and proliferation .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through hydrogen bonding and hydrophobic interactions . This interaction may lead to changes in the function or activity of the target proteins, potentially influencing cellular processes such as cell cycle progression and proliferation.
生化分析
Biochemical Properties
4-(1H-Pyrazol-1-yl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as mitogen-activated protein kinases (MAPKs), specifically JNK2 and JNK3 . These interactions are crucial as they influence the phosphorylation processes within cells. The compound binds to the ATP-binding site of these kinases, thereby inhibiting their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, particularly those involving MAPKs. By inhibiting JNK2 and JNK3, the compound can alter gene expression and cellular metabolism . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with JNK2 and JNK3. The compound fits into the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of JNK2 and JNK3, resulting in long-term changes in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on JNK2 and JNK3 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is thus confined to the cytoplasmic environment, where it interacts with its target kinases.
准备方法
The synthesis of 4-(1H-Pyrazol-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency .
化学反应分析
4-(1H-Pyrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrazine for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Pharmacological Applications
1.1 Antileishmanial Activity
Recent studies have highlighted the potential of 4-(1H-pyrazol-1-yl)benzamide derivatives in treating leishmaniasis, a neglected tropical disease caused by protozoan parasites. Research demonstrated that several derivatives exhibited significant activity against Leishmania infantum and Leishmania amazonensis, with some compounds showing efficacy comparable to established treatments like pentamidine but with reduced cytotoxicity towards mammalian cells. For instance, compounds 3b and 3e displayed IC50 values of 0.070 mM and 0.072 mM against L. amazonensis, respectively, indicating strong antileishmanial potential (see Table 1 for detailed activity profiles) .
Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) | Cytotoxicity Profile |
---|---|---|---|
3b | 0.059 | 0.070 | Low |
3e | 0.065 | 0.072 | Low |
1.2 Anti-inflammatory Properties
this compound has been explored for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the biosynthesis of prostaglandins, mediators of inflammation. Studies have indicated that derivatives of this compound can serve as non-steroidal anti-inflammatory drugs (NSAIDs), which exert their effects through the inhibition of these enzymes .
Mechanistic Insights
2.1 Structure-Activity Relationship (SAR) Studies
The effectiveness of this compound and its derivatives can be attributed to their structural characteristics. SAR studies reveal that modifications to the pyrazole ring or the benzamide moiety can significantly influence biological activity. For example, the introduction of various substituents on the benzene ring can enhance lipophilicity and improve interaction with biological targets .
2.2 Molecular Modeling
Molecular modeling techniques have been employed to predict the binding affinity of these compounds to their targets, facilitating the design of more potent derivatives. Changes in electronic properties and steric factors were found to play crucial roles in enhancing the efficacy against specific targets, including enzymes associated with inflammatory pathways .
Case Studies
3.1 Synthesis and Evaluation
A notable case study involved the synthesis of a series of pyrazole derivatives using microwave-assisted methods, which significantly reduced reaction times while improving yields compared to traditional methods. This approach allowed for rapid screening of numerous compounds for their biological activities .
3.2 Comparative Efficacy Against Pathogens
In comparative studies against various pathogens, derivatives of this compound were evaluated alongside existing treatments for conditions such as tuberculosis and cancer, demonstrating promising results that warrant further investigation .
相似化合物的比较
4-(1H-Pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound also features a pyrazole ring but has a sulfonamide group instead of a benzamide moiety.
N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl)benzamide: This derivative includes a morpholine ring, which can enhance its solubility and bioavailability.
The uniqueness of this compound lies in its specific structural features, which allow for diverse chemical modifications and applications in various fields.
生物活性
4-(1H-Pyrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by relevant research findings and data.
Overview of this compound
This compound is a pyrazole derivative known for its potential as a pharmacological agent. Its structure includes a pyrazole ring linked to a benzamide moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its role as an antagonist of the corticotropin-releasing factor (CRF) receptor, which is involved in stress responses and various psychiatric disorders . Additionally, derivatives of this compound have shown promising antileishmanial properties, targeting Leishmania parasites effectively while exhibiting lower cytotoxicity compared to traditional treatments like pentamidine .
Biological Activities
The following table summarizes the key biological activities associated with this compound and its derivatives:
Antileishmanial Activity
Research indicated that specific derivatives of this compound demonstrated significant activity against Leishmania species. For instance, compounds 3b and 3e exhibited IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively. This suggests that these derivatives could serve as effective alternatives for treating leishmaniasis, particularly in cases where resistance to existing therapies is observed .
CRF Receptor Modulation
The antagonistic effects on the CRF receptor signify potential therapeutic applications in managing stress-related disorders. The modulation of this pathway can lead to decreased cortisol production, which is beneficial in conditions like congenital adrenal hyperplasia (CAH) . The ability to reduce symptoms associated with CAH through these compounds highlights their clinical relevance.
Anticancer Properties
Several studies have reported the anticancer properties of this compound derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the inhibition of specific kinases or pathways crucial for tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound derivatives reveals that modifications on the pyrazole ring significantly influence their biological activity. For example:
属性
IUPAC Name |
4-pyrazol-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVWJHYYJKVAKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。